

Lansoprazole: A Comparative Guide to In Vitro Properties and In Vivo Performance

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Compound of Interest

Compound Name: *Lansoprazole*

Cat. No.: *B1674482*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro properties and in vivo performance of various **lansoprazole** formulations. **Lansoprazole**, a proton pump inhibitor, is a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has low solubility and high permeability.[1] Consequently, its oral bioavailability is highly dependent on the formulation's ability to protect the acid-labile drug from the gastric environment and enhance its dissolution in the small intestine.[2][3] This guide presents supporting experimental data, detailed methodologies, and visual representations of experimental workflows and signaling pathways to aid in the understanding and development of **lansoprazole** drug products.

In Vitro and In Vivo Performance Data

The following tables summarize the quantitative data from various studies comparing different formulations of **lansoprazole**.

Table 1: In Vitro Dissolution of **Lansoprazole** Formulations

Formulation	Dissolution Medium	Time (minutes)	% Drug Released	Citation
Enteric-Coated Tablets	0.1 M HCl (Acid Stage)	120	No disintegration	[4]
pH 6.8 Phosphate Buffer (Buffer Stage)	30	> 80%	[5]	
Enteric-Coated Pellets	0.1 N HCl (Acid Stage)	60	< 10%	[6]
pH 6.8 Phosphate Buffer (Buffer Stage)	60	> 80%	[6]	
Fast Dissolving Tablets	pH 6.8 Phosphate Buffer	2	99%	[7]
Lansoprazole Nanosponges (Enteric Coated)	0.1 N HCl (Acid Stage)	120	No release	[8]
pH 6.8 Phosphate Buffer (Buffer Stage)	1440 (24h)	94.24%	[8]	

Table 2: In Vivo Pharmacokinetic Parameters of **Lansoprazole** Formulations in Humans

Formulation	Dose	Cmax (ng/mL)	Tmax (hours)	AUC (ng·h/mL)	Citation
Delayed-Release Capsule (Intact)	30 mg	810	~2.5	2229	[9]
Simplified Suspension (in Sodium Bicarbonate)	30 mg	879	< 2.5	1825	[9]
Delayed-Release Capsule (Contents in Applesauce)	30 mg	Ratio to Intact: 0.889	< 2	Ratio to Intact: 0.944	[10]
Immediate-Release Formulation	30 mg	1510	~0.5	Not significantly different from delayed-release	[11]
Enteric-Coated Tablets (Test)	30 mg	948.3 ± 384.2	2.5 ± 0.6	2154.6 ± 843.5	[5]
Enteric-Coated Capsules (Reference)	30 mg	1005.7 ± 421.3	2.6 ± 0.7	2235.8 ± 912.7	[5]
Pediatric Patients (12-17 years) - 15 mg	15 mg	448 ± 213	2.0 ± 0.9	1269 ± 710	[12]
Pediatric Patients (12-	30 mg	884 ± 404	2.1 ± 1.0	2661 ± 1362	[12]

17 years) - 30
mg

Table 3: In Vivo Pharmacokinetic Parameters of **Lansoprazole** in Beagle Dogs

Formulation	Dose (mg/kg)	Cmax (ng/mL)	Tmax (hours)	AUC (ng·h/mL)	Citation
Compound					
Lansoprazole Capsule	1	-	-	-	[13]
Enteric-Coated Capsule	1	-	-	-	[13]
Dexlansoprazole (Generic)	-	-	-	-	
Dexlansoprazole (Reference)	-	-	-	-	
Racemic Lansoprazole	30 mg (total)	(+)-enantiomer: 4-5x > (-)-enantiomer	-	(+)-enantiomer: 4-5x > (-)-enantiomer	[14]

Experimental Protocols

In Vitro Dissolution Testing for Enteric-Coated Formulations

This protocol is a generalized procedure based on United States Pharmacopeia (USP) guidelines and common practices found in the literature.[6][15][16]

- Apparatus: USP Apparatus II (Paddle Apparatus).[7]
- Acid Stage (Gastric Simulation):

- Medium: 500 mL of 0.1 N Hydrochloric (HCl) acid.[6]
- Temperature: $37 \pm 0.5^{\circ}\text{C}$.
- Rotation Speed: 75-100 RPM.[15][16]
- Procedure: Place one tablet or capsule in each vessel and operate for 2 hours (for tablets) or 1 hour (for capsules).[4]
- Sampling: At the end of the specified time, withdraw a sample to analyze for premature drug release. The formulation should show minimal release in this stage.
- Buffer Stage (Intestinal Simulation):
 - Medium: Add a concentrated buffer solution to the acid stage medium to achieve a final volume of 900 mL with a pH of 6.8.[6][7]
 - Temperature: $37 \pm 0.5^{\circ}\text{C}$.
 - Rotation Speed: 75-100 RPM.
 - Procedure: Continue the dissolution test for a specified period (e.g., 60-90 minutes).
 - Sampling: Withdraw samples at predetermined time intervals (e.g., 15, 30, 45, 60 minutes).
- Analysis:
 - Filter the samples promptly.
 - Analyze the concentration of **lansoprazole** in the samples using a validated analytical method, such as UV-Vis Spectrophotometry at approximately 285 nm or High-Performance Liquid Chromatography (HPLC).[16]

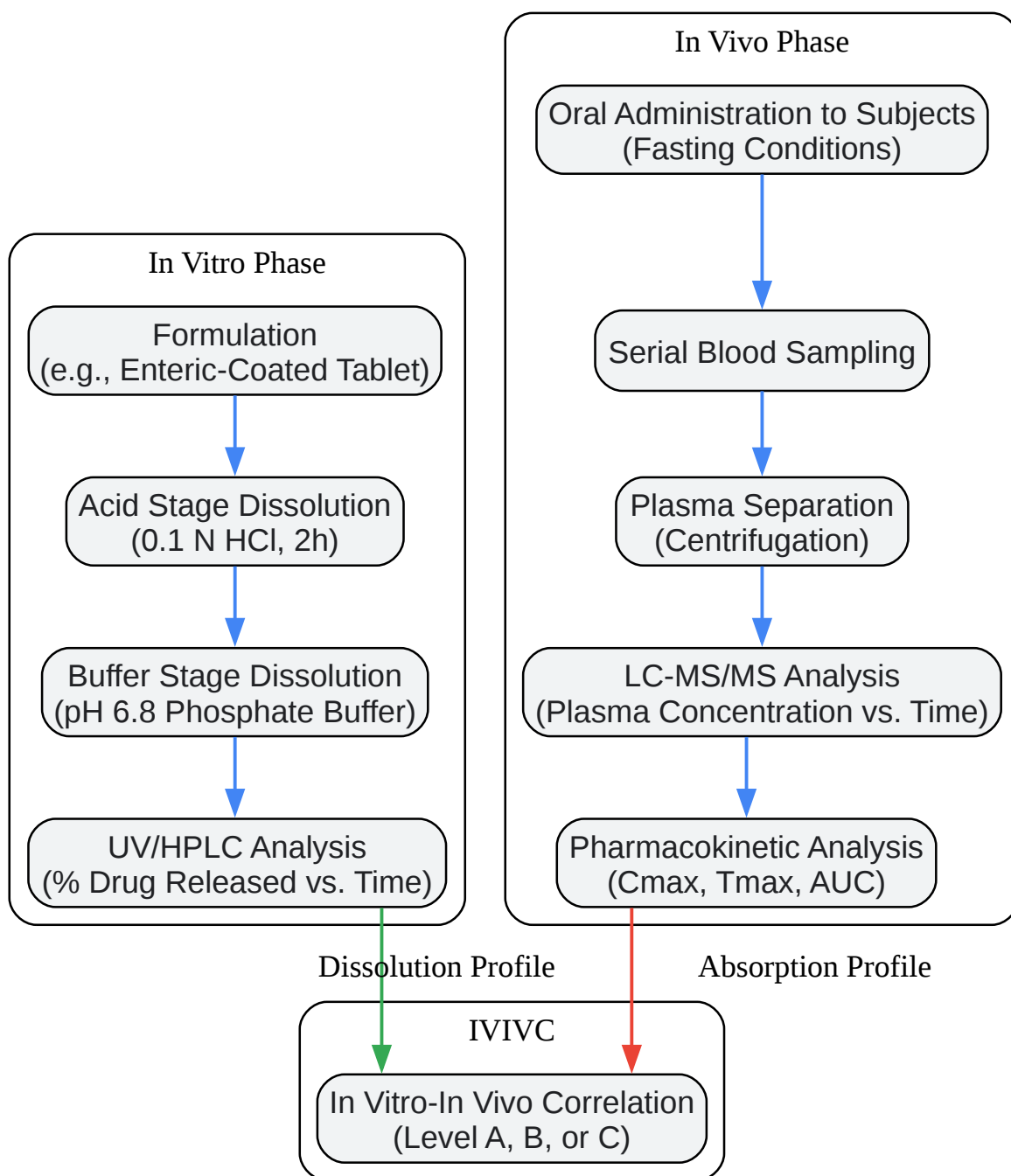
In Vivo Bioavailability Study in Healthy Human Volunteers

This protocol outlines a typical single-dose, open-label, randomized, two-period crossover study design.^{[9][10]}

- Subjects: Healthy adult male and/or female volunteers.
- Study Design: A randomized, two-period, two-sequence crossover design with a washout period of at least one week between phases.
- Procedure:
 - Subjects fast overnight for at least 10 hours before drug administration.
 - Administer a single oral dose of the test or reference **lansoprazole** formulation with a standardized volume of water.
 - Collect blood samples into heparinized tubes at predose (0 hours) and at various post-dose time points (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).^[9]
- Plasma Sample Processing and Analysis:
 - Centrifuge the blood samples to separate the plasma.
 - Store the plasma samples at -20°C or lower until analysis.
 - Determine the plasma concentration of **lansoprazole** using a validated bioanalytical method, typically HPLC with UV detection or LC-MS/MS for higher sensitivity.^{[17][18]}
- Pharmacokinetic Analysis:
 - Calculate the following pharmacokinetic parameters from the plasma concentration-time data:
 - C_{max}: Maximum plasma concentration.
 - T_{max}: Time to reach C_{max}.
 - AUC_{0-t}: Area under the plasma concentration-time curve from time 0 to the last measurable concentration.

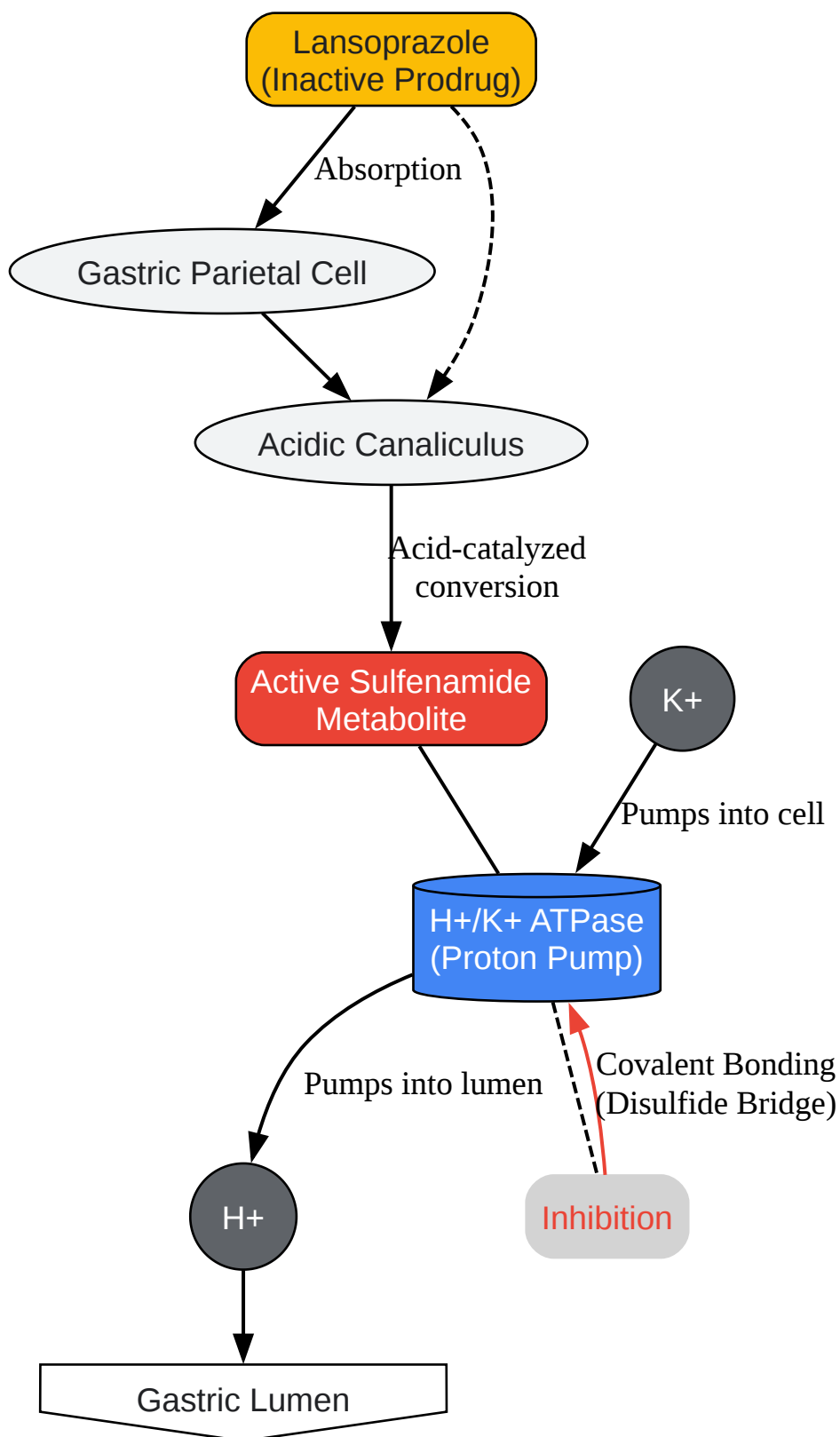
- AUC0-inf: Area under the plasma concentration-time curve from time 0 to infinity.

Visualizations



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Caption: Experimental workflow for IVIVC of **lansoprazole**.



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Caption: Mechanism of action of **lansoprazole**.

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